1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione 1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 620932-34-5
VCID: VC21394246
InChI: InChI=1S/C20H21NO4/c1-4-10-25-16-9-8-14(11-17(16)24-3)12-21-18-13(2)6-5-7-15(18)19(22)20(21)23/h5-9,11H,4,10,12H2,1-3H3
SMILES: CCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC
Molecular Formula: C20H21NO4
Molecular Weight: 339.4g/mol

1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione

CAS No.: 620932-34-5

Cat. No.: VC21394246

Molecular Formula: C20H21NO4

Molecular Weight: 339.4g/mol

* For research use only. Not for human or veterinary use.

1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione - 620932-34-5

Specification

CAS No. 620932-34-5
Molecular Formula C20H21NO4
Molecular Weight 339.4g/mol
IUPAC Name 1-[(3-methoxy-4-propoxyphenyl)methyl]-7-methylindole-2,3-dione
Standard InChI InChI=1S/C20H21NO4/c1-4-10-25-16-9-8-14(11-17(16)24-3)12-21-18-13(2)6-5-7-15(18)19(22)20(21)23/h5-9,11H,4,10,12H2,1-3H3
Standard InChI Key WAVFNZUXMKBFBY-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC
Canonical SMILES CCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC

Introduction

1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family. The compound is characterized by its complex structure, which includes a benzyl group attached to an indole core, with methoxy and propoxy substituents on the benzene ring. This compound is of interest in chemical research due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of 1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. These may include the formation of the indole core, followed by the introduction of the benzyl group and subsequent substitution with methoxy and propoxy groups. Detailed synthesis protocols are not widely available in public literature, but they generally involve standard organic chemistry techniques such as alkylation and condensation reactions.

Potential Applications

While specific applications of 1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione are not well-documented, compounds with similar structures have been explored for their biological activity and potential use in pharmaceuticals. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Research Findings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator